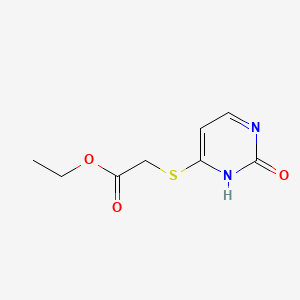
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate is a chemical compound with the molecular formula C8H10N2O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate typically involves the reaction of 2-chloro-4-hydroxypyrimidine with ethyl thioacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing pyrimidine rings.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which can be useful in studying various biochemical pathways.
Medicine: Some derivatives of this compound have exhibited pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate can be compared with other similar compounds, such as:
2-thiopyrimidine derivatives: These compounds also contain a sulfur atom attached to the pyrimidine ring and exhibit similar chemical reactivity and biological activities.
Pyrimidine-2-thiol: This compound has a thiol group directly attached to the pyrimidine ring and can undergo similar oxidation and substitution reactions.
Ethyl 2-mercaptoacetate: This compound contains a thiol group and an ester group, similar to this compound, and can participate in similar chemical reactions.
Propriétés
Numéro CAS |
74195-57-6 |
|---|---|
Formule moléculaire |
C8H10N2O3S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
ethyl 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-7(11)5-14-6-3-4-9-8(12)10-6/h3-4H,2,5H2,1H3,(H,9,10,12) |
Clé InChI |
TUUWXOJYEBBXNH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=CC=NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


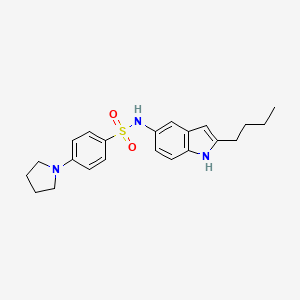
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)


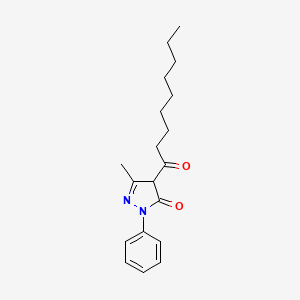
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
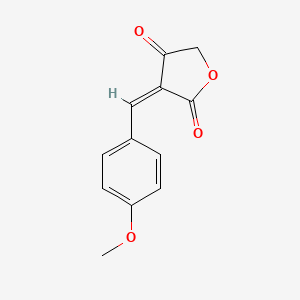

![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
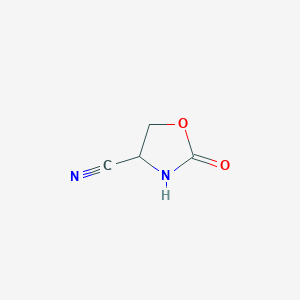

![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
